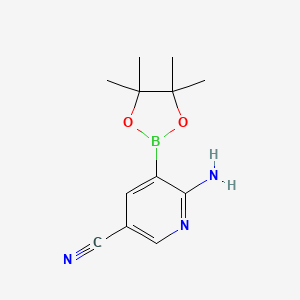
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester (2APBP) is an important organic compound that has been extensively studied in recent years. It is a versatile reagent used in synthesis, catalysis and other chemical reactions. 2APBP has been extensively studied for its potential applications in drug discovery and development, medicinal chemistry, biochemistry and pharmacology.
Scientific Research Applications
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery and development, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds, including drugs and other biologically active molecules. In drug discovery and development, it has been used to develop new drug candidates and to optimize existing drug molecules. In biochemistry, it has been used to study the mechanisms of action of various compounds. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed to involve the formation of a covalent bond between the boronic acid group and the amine group of the 2-aminopyridine. This covalent bond is believed to be responsible for the formation of the this compound, as well as its reactivity and stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that it may have some anti-inflammatory and anti-cancer properties. In addition, it has been proposed that it may be useful in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Advantages and Limitations for Lab Experiments
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is relatively easy to synthesize. However, it is also relatively expensive and has a low solubility in water, which can limit its use in some experiments.
Future Directions
There are several potential future directions for the use of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development, medicinal chemistry, and pharmacology. In addition, there is potential for the use of this compound in the synthesis of other compounds, such as polymers and other organic materials. Finally, there is potential for the use of this compound in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis Methods
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester can be synthesized via a two-step process. The first step is the synthesis of the boronic acid pinacol ester from 2-aminopyridine and boronic acid. This is done by reacting the two compounds in a solvent such as acetonitrile or dimethylsulfoxide (DMSO) at room temperature. The second step involves the addition of cyanide to the boronic acid pinacol ester, which forms the this compound.
properties
IUPAC Name |
6-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)7-16-10(9)15/h5,7H,1-4H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEQXSRYONVIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

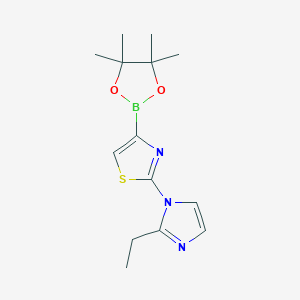
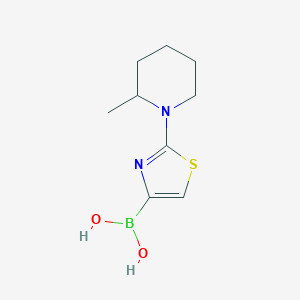
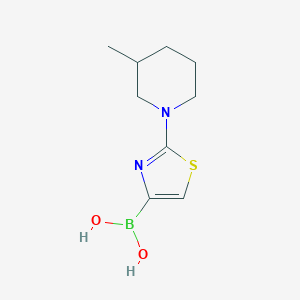
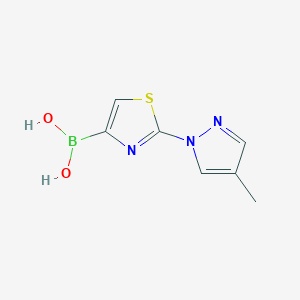
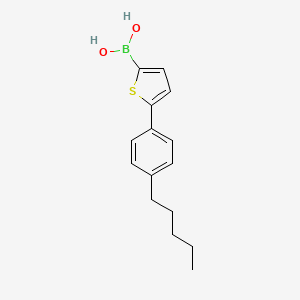
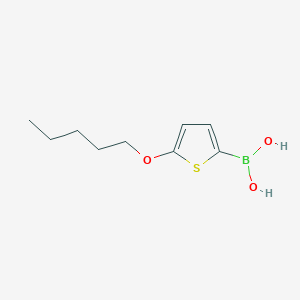
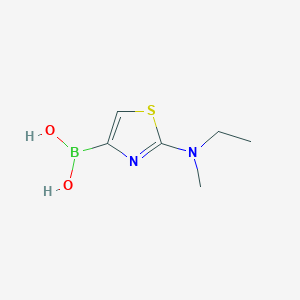
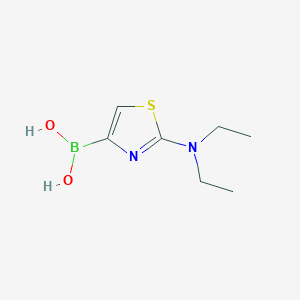
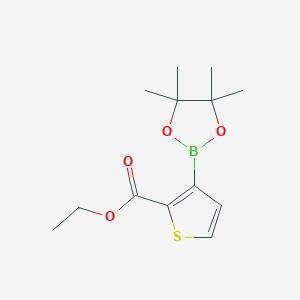
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
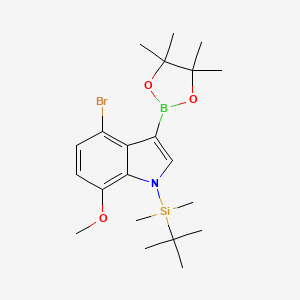
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)